Cas no 1629057-08-4 (1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-pyrrole-2,5-dione)

1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-pyrrole-2,5-dione structure
1629057-08-4 structure
Product Name:1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-pyrrole-2,5-dione
CAS No:1629057-08-4
MF:C22H16N2O3
MW:356.37
CID:5068019
PubChem ID:154803599
Update Time:2025-07-15

1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-pyrrole-2,5-dione Chemical and Physical Properties

Names and Identifiers

    • 1-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]pyrrole-2,5-dione
    • 1629057-08-4
    • 1-(3-{2-azatricyclo[10.4.0.0?,?]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)pyrrole-2,5-dione
    • 1-(3-{2-azatricyclo[10.4.0.0?,?]hexadeca-1(12),4,6,8,13,15-hexaen-10-yn-2-yl}-3-oxopropyl)pyrrole-2,5-dione
    • F77635
    • 1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-Pyrrole-2,5-dione
    • 1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-pyrrole-2,5-dione
    • Inchi: 1S/C22H16N2O3/c25-20-11-12-21(26)23(20)14-13-22(27)24-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-19(17)24/h1-8,11-12H,13-15H2
    • InChI Key: RFDKLONYIFDOBR-UHFFFAOYSA-N
    • SMILES: C1C2C(N(CC3C(=CC=CC=3)C#1)C(=O)CCN1C(=O)C=CC1=O)=CC=CC=2

Computed Properties

  • Exact Mass: 356.11609238g/mol
  • Monoisotopic Mass: 356.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 710
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 57.7Ų

1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-pyrrole-2,5-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI AN KANG FU NUO Biotechnology Co., Ltd.
BCD-56-5mg
DBCO-C3-Maleimide
1629057-08-4 95.00%
5mg
¥1200.0 2021-09-26
XI AN KANG FU NUO Biotechnology Co., Ltd.
BCD-56-25mg
DBCO-C3-Maleimide
1629057-08-4 95.00%
25mg
¥3700.0 2021-09-26
XI AN KANG FU NUO Biotechnology Co., Ltd.
BCD-56-50mg
DBCO-C3-Maleimide
1629057-08-4 >95.00%
50mg
¥730.0 2023-09-19
eNovation Chemicals LLC
Y1259735-50mg
1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-Pyrrole-2,5-dione
1629057-08-4 97%
50mg
$230 2023-05-17
1PlusChem
1P01K65X-5mg
1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-Pyrrole-2,5-dione
1629057-08-4 95%
5mg
$34.00 2024-06-19
1PlusChem
1P01K65X-25mg
1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-Pyrrole-2,5-dione
1629057-08-4 95%
25mg
$81.00 2024-06-19
1PlusChem
1P01K65X-100mg
1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-Pyrrole-2,5-dione
1629057-08-4 97%
100mg
$172.00 2023-12-20
Aaron
AR01K6E9-5mg
1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-Pyrrole-2,5-dione
1629057-08-4 95%
5mg
$15.00 2025-02-12
Aaron
AR01K6E9-25mg
1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-Pyrrole-2,5-dione
1629057-08-4 95%
25mg
$65.00 2025-02-12
XI AN KANG FU NUO Biotechnology Co., Ltd.
BCD-56-250mg
DBCO-C3-Maleimide
1629057-08-4 >95.00%
250mg
¥2230.0 2023-09-19

1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-pyrrole-2,5-dione Related Literature

Additional information on 1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-pyrrole-2,5-dione

Compound CAS No. 1629057-08-4: 1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-pyrrole-2,5-dione

The compound with CAS No. 1629057-08-4, known as 1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-pyrrole-2,5-dione, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique structural features and promising biological properties. Recent studies have highlighted its role in drug discovery, particularly in the development of novel therapeutic agents targeting complex biological systems.

The molecular structure of this compound is characterized by a dibenz[b,f]azocine framework, which is a bicyclic aromatic system with fused benzene rings. The presence of this moiety contributes to the compound's stability and reactivity, making it a valuable building block in organic synthesis. Additionally, the pyrrole-2,5-dione group attached to the molecule introduces electron-deficient aromaticity, enhancing its ability to participate in various chemical reactions and interactions.

Recent research has focused on the synthesis and characterization of this compound. Scientists have employed advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate its structural details. These studies have confirmed the compound's purity and stability under various conditions, making it suitable for large-scale production and application in diverse fields.

In terms of biological activity, 1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-pyrrole-2,5-dione has shown remarkable potential as a modulator of cellular processes. Preclinical studies have demonstrated its ability to inhibit key enzymes involved in inflammation and oxidative stress, suggesting its potential use in the treatment of chronic diseases such as arthritis and neurodegenerative disorders.

Moreover, this compound has been explored for its role in materials science. Its unique electronic properties make it a candidate for applications in organic electronics, particularly in the development of advanced materials for solar cells and flexible electronics. Researchers have investigated its ability to act as a charge transport layer in organic photovoltaic devices, achieving promising results that highlight its versatility.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the dibenz[b,f]azocine core through cyclization reactions and the subsequent attachment of the pyrrole-2,5-dione moiety via nucleophilic substitution or coupling reactions. These methods ensure high yields and excellent control over the product's quality.

Despite its immense potential, further research is required to fully unlock the capabilities of CAS No. 1629057-08-4. Ongoing studies aim to optimize its bioavailability for pharmaceutical applications and explore its compatibility with existing industrial manufacturing processes. Collaborative efforts between academic institutions and industry partners are expected to accelerate the development of this compound into practical solutions for real-world challenges.

In conclusion, CAS No. 1629057-08-4 represents a cutting-edge advancement in organic chemistry with wide-ranging implications across multiple disciplines. Its unique structure, robust synthesis methods, and diverse applications position it as a key player in future scientific innovations. As research continues to uncover new insights into its properties and functionalities, this compound is poised to make significant contributions to both academic research and industrial advancements.

Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.